N-Acetyl-(2R)-bornane-10,2-sultam

Description

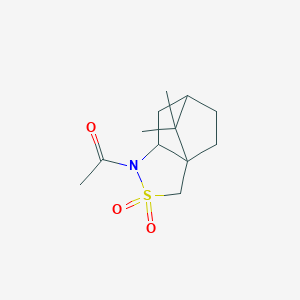

N-Acetyl-(2R)-bornane-10,2-sultam (CAS: 141993-16-0) is a chiral bicyclic sultam derived from (2R)-bornane-10,2-sultam. Its molecular formula is C₁₂H₁₉NO₃S (MW: 257.35 g/mol), featuring a rigid tricyclic scaffold with an acetyl group at the nitrogen position. The stereochemistry is defined by the (2R) configuration, critical for its role in asymmetric synthesis .

Properties

IUPAC Name |

1-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECARJHVTMSYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of Bornane-10,2-sultam

The most common and straightforward method involves the acetylation of (2R)-bornane-10,2-sultam, a process that introduces an acetyl group onto the nitrogen atom of the sulfonamide. This reaction is typically performed under controlled conditions to ensure stereochemical integrity and high yield.

(2R)-Bornane-10,2-sultam + Acetyl chloride → N-Acetyl-(2R)-bornane-10,2-sultam

- Reagents: Acetyl chloride or acetic anhydride

- Catalysts: Usually a base such as pyridine or triethylamine to scavenge HCl

- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)

- Temperature: Typically performed at room temperature or slightly elevated temperatures (around 25-50°C)

- Time: Reaction times vary from 1 to 24 hours depending on conditions

- Dissolve (2R)-bornane-10,2-sultam in anhydrous solvent.

- Add the base (pyridine or triethylamine).

- Slowly add acetyl chloride or acetic anhydride with stirring.

- Maintain the reaction mixture under inert atmosphere (nitrogen or argon).

- After completion, quench the reaction with water or dilute acid.

- Extract and purify the product via recrystallization or chromatography.

Stereochemical Control

The stereochemistry at the (2R) position is crucial for the compound's biological activity and reactivity. Synthesis often starts from enantiomerically pure (2R)-bornane-10,2-sultam, which can be prepared via asymmetric synthesis or chiral resolution methods. Ensuring stereochemical purity during acetylation involves controlling reaction conditions and using chiral starting materials.

Alternative Synthetic Routes

While direct acetylation is the primary method, alternative approaches include:

- Protection-Deprotection Strategies: Protecting groups can be used on other reactive sites to direct acetylation specifically to the nitrogen atom.

- Use of Activated Acylating Agents: Such as acetic anhydride, which can offer milder conditions and higher selectivity.

- Solid-Phase Synthesis: For large-scale or automated synthesis, solid-phase techniques can be employed, although less common for this specific compound.

Purification Techniques

Post-reaction purification is essential to obtain high-purity this compound:

- Recrystallization: Using solvents like ethanol, methanol, or ethyl acetate.

- Chromatography: Silica gel chromatography with suitable eluents to separate impurities.

- Characterization: Confirmed via NMR, IR, MS, and chiral HPLC to verify stereochemistry and purity.

Summary Table of Preparation Methods

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Acetylation | Acetyl chloride or acetic anhydride | Anhydrous, room temperature or mild heating | Use of base (pyridine or triethylamine) to scavenge HCl |

| Purification | Recrystallization or chromatography | Appropriate solvent systems | Ensures high purity and stereochemical integrity |

| Characterization | NMR, IR, MS, chiral HPLC | Standard analytical techniques | Confirms structure and stereochemistry |

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-(2R)-bornane-10,2-sultam undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Acetyl-(2R)-bornane-10,2-sultam has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.

Industry: It is utilized in the synthesis of various fine chemicals and pharmaceuticals, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-Acetyl-(2R)-bornane-10,2-sultam involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The acetyl group also plays a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Reactivity

The reactivity and stereoselectivity of bornane-10,2-sultam derivatives depend on substituents at the nitrogen position. Below is a comparative analysis:

Mechanistic Insights:

- Electron-Withdrawing Groups (EWGs): Acetyl and glyoxyloyl substituents enhance electrophilicity, improving reactivity in cycloadditions. For example, N-glyoxyloyl derivatives achieve 96% de in ethanol via solvent-polarity-driven stereocontrol .

- Steric Effects : N-Propionyl derivatives show reduced stereoselectivity compared to acetyl analogs due to increased steric bulk .

- Solvent Polarity: N,N′-Fumaroyldi derivatives exhibit solvent-dependent diastereoselectivity, with optimal performance in polar solvents (e.g., ethanol) .

A. Diels-Alder Reactions :

- N-Acetyl Derivative: Used in non-catalyzed and high-pressure cycloadditions. For example, reactions with 1-methoxybuta-1,3-diene yield diastereoisomeric pyran derivatives with 85% de .

- N-Glyoxyloyl Derivative : Demonstrates superior reactivity under Eu(fod)₃ catalysis, achieving >90% de in [4+2] cycloadditions .

B. 1,3-Dipolar Cycloadditions :

- N-Acetyl-(2R)-sultam : Enables synthesis of 3,4,5-trisubstituted isoxazolines via nitrile oxide cycloadditions. Diastereoselectivity correlates with dipolarophile electronics (e.g., 90% de with electron-deficient stilbenes) .

- N-Glyoxyloyl-(2R)-sultam: Used in allylation reactions to synthesize (2S,4S)-2-hydroxy-4-hydroxymethyl-4-butanolide, a key chiral building block .

C. Asymmetric Alkylation :

- N-Acetyl-(2R)-sultam: Serves as a chiral controller in Pauson-Khand reactions, yielding cyclopentenones with 92–96% de .

Crystallographic and Conformational Studies

Critical Notes and Contradictions

- Racemic Stabilization : Early studies proposed racemic stabilization energies of 2.0 ± 2.5 kcal/mol for bornane sultams, but DFT calculations later revised this to <2.0 kcal/mol , highlighting the need for revised conformational models .

- Solvent Effects: While ethanol maximizes de for fumaroyl derivatives (), acetonitrile reduces selectivity, suggesting solvent polarity is a key variable .

Q & A

Basic: What are the established synthetic routes for preparing enantiopure N-Acetyl-(2R)-bornane-10,2-sultam?

This compound is typically synthesized via acylation of the parent (2R)-bornane-10,2-sultam. A common method involves reacting (2R)-bornane-10,2-sultam with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions . For enantiopurity, chiral auxiliaries are employed, as demonstrated in Grignard reactions where N-glyoxyloyl derivatives are used to ensure stereochemical control . Recrystallization from solvents like dichloromethane or ethanol is critical for isolating high-purity crystals, as shown in protocols yielding >95% enantiomeric excess (e.e.) .

Basic: How is the stereochemical integrity of this compound validated in synthetic workflows?

X-ray crystallography is the gold standard for confirming absolute configuration. For example, studies on related sultam derivatives (e.g., (+)-N-[2-(4-chlorophenyl)propanoyl]bornane-10,2-sultam) revealed boat and twist-boat conformations in the bornane core, with hydrogen-bonded chains stabilizing the crystal lattice . HPLC with chiral stationary phases is used to assess enantiomeric ratios, as in the resolution of diastereomeric adducts via gradient elution .

Advanced: What experimental strategies address diastereoselectivity challenges in reactions involving this compound?

Diastereoselectivity in Grignard additions or cycloadditions depends on steric and electronic effects. For instance, reactions with N-glyoxyloyl-(2R)-bornane-10,2-sultam and Grignard reagents (e.g., MeMgBr) favor (14S)-diastereomers due to the sultam's rigid bicyclic framework shielding one face of the carbonyl . High-pressure [4+2] cycloadditions with dienes (e.g., 1-methoxybutadiene) exploit the sultam's electron-withdrawing sulfonyl group to enhance reactivity and selectivity . Adjusting reaction temperature (e.g., 193 K for kinetic control) and using Lewis acids (e.g., Eu(fod)₃) further refine selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.